beta-Glucosamine, tetraacetate, hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

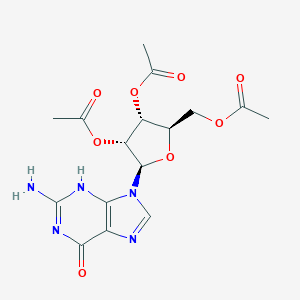

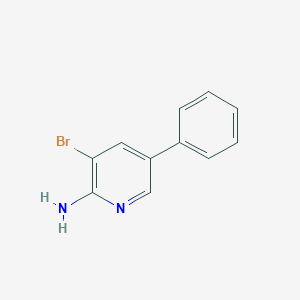

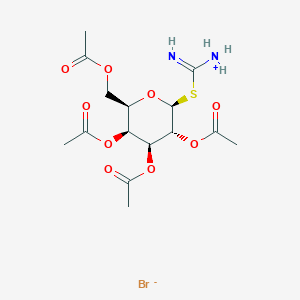

Beta-Glucosamine, tetraacetate, hydrochloride is a derivative of glucosamine, a natural amino sugar. It is of interest in the field of carbohydrate chemistry for its role as an intermediate in the synthesis of various compounds.

Synthesis Analysis

The synthesis of beta-Glucosamine, tetraacetate, hydrochloride involves multiple steps, starting from glucosamine hydrochloride. Hernández-Torres et al. (2002) describe an optimized synthesis of orthogonally protected glucosamine, transforming glucosamine hydrochloride into N-phthaloyl-β-D-glucosamine tetraacetate through a seven-step process with an overall yield of 34% (Hernández-Torres et al., 2002). Xiao-huan and Yong-de (2006) developed a two-step synthesis of Benzylidene-β-D-glucosamine tetraacetate, starting with the protection of the amino group followed by acetylation (Wang Xiao-huan & Zhao Yong-de, 2006).

Molecular Structure Analysis

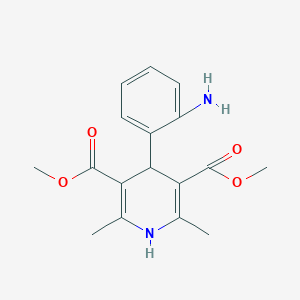

The molecular structure of beta-Glucosamine, tetraacetate, hydrochloride features an orthogonally protected glucosamine backbone, important for further chemical modifications. The presence of acetate groups and the hydrochloride salt form are crucial for its solubility and reactivity in subsequent chemical reactions.

Chemical Reactions and Properties

The chemical properties of beta-Glucosamine, tetraacetate, hydrochloride are characterized by its reactivity towards various chemical transformations. For instance, it can undergo glycosylation reactions to form glycosidic bonds, a fundamental reaction in the synthesis of complex carbohydrates and glycoconjugates. Myszka et al. (2003) describe the use of 2-Acetamido-2-deoxy-D-glucose hydrochloride for preparing derivatives showing promising antitumor activities (Myszka et al., 2003).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of beta-Glucosamine, tetraacetate, hydrochloride, depend on the protection of amino and hydroxyl groups. These properties are critical for its handling and use in various chemical syntheses.

Chemical Properties Analysis

Beta-Glucosamine, tetraacetate, hydrochloride's chemical behavior is significantly influenced by its functional groups. The acetate groups make it a versatile intermediate for further functionalization, such as in the preparation of N-acyl-tetra-O-acyl glucosamine derivatives, as described by Dang et al. (2014), showcasing its potential in creating derivatives for medical applications (Chi-Hien Dang et al., 2014).

Wissenschaftliche Forschungsanwendungen

Synthesis and Derivative Development

Beta-Glucosamine, tetraacetate, hydrochloride is pivotal in the synthesis of various compounds in carbohydrate chemistry. A notable application is its transformation into an orthogonally protected intermediate, a process that includes the optimized preparation of N-phthaloyl-beta-D-glucosamine tetraacetate (Hernández-Torres et al., 2002). This compound serves as a common precursor in carbohydrate chemistry, highlighting its importance in synthetic processes. Another synthesis pathway involves the creation of diosgenyl glycosides with potential antitumor activities, where beta-glucosamine hydrochloride is used as a key component (Myszka et al., 2003).

Biochemical and Therapeutic Effects

Beta-Glucosamine, tetraacetate, hydrochloride demonstrates biochemical significance, as seen in its role in the treatment of joint diseases and its effect on amino acid metabolism (Osaki et al., 2012). Its application in metabolomic studies, particularly in understanding the biochemical changes in animals following oral administration, highlights its medical relevance.

Novel Application in Fluorometric Detection

The compound has been used to develop novel applications in biochemical detection. For instance, its grafting to tetraphenylethylene led to the creation of a new cationic water-soluble derivative used in the fluorometric detection of alkaline phosphatase, showcasing its potential in diagnostic applications (Chen et al., 2010).

Protective Effects Against Biological Damage

Another research avenue is the investigation of its protective effects against free radical-induced damage in biological systems, such as in erythrocytes. This suggests its potential as a pharmaceutical supplement to alleviate oxidative stress (Jamialahmadi et al., 2014).

Zukünftige Richtungen

Glucosamine is a promising candidate for the prevention and/or treatment of some other diseases due to its anti-oxidant and anti-inflammatory activities . More studies should be performed in order to develop a competitive enzymatic pathway using Aspergillus niger mycelium for the preparation of high-end GlcN .

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO9.ClH/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19;/h10-14H,5,15H2,1-4H3;1H/t10-,11-,12-,13-,14-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQLUYAHMYOLHBX-XAWYEFCRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)N)OC(=O)C)OC(=O)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClNO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

beta-Glucosamine, tetraacetate, hydrochloride | |

CAS RN |

10034-20-5 |

Source

|

| Record name | β-D-Glucopyranose, 2-amino-2-deoxy-, 1,3,4,6-tetraacetate, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10034-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Glucosamine tetraacetate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010034205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Dichloro-4-[[4-(2-methylsulfonylsulfanylethyl)phenoxy]methyl]benzene](/img/structure/B15243.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)

![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-6-nitro-](/img/structure/B15266.png)

![Methyl 5-[2-(3,4-dimethoxyphenyl)ethylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15272.png)

![Methyl 5-[(3,5-dimethoxyphenyl)methylcarbamoyl]-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15275.png)

![Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15276.png)